molecular formula C10H13NO6S B2598211 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-19-7

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B2598211
CAS No.: 848290-19-7
M. Wt: 275.28
InChI Key: NSXKCKVTBKQDTR-UHFFFAOYSA-N
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Description

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at position 4 and a sulfamoyl group at position 3. The sulfamoyl moiety is further substituted with methoxy and methyl groups, forming a N-methoxy-N-methylsulfamoyl functional group.

Properties

IUPAC Name

4-methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-11(17-3)18(14,15)9-6-7(10(12)13)4-5-8(9)16-2/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXKCKVTBKQDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily undergoes coupling reactions with amines to form amides. This is demonstrated in the synthesis of pharmacologically active derivatives:

Reagents/ConditionsAmine ComponentProduct StructureYieldReference
HATU, DMF, DIEA, room temperature(1-methyl-1H-1,2,3-triazol-4-yl)methanamineN-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)benzamide71%
Thionyl chloride, benzene, reflux1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine4-methoxy-N-(1-(2-methyl-2H-1,2,3-triazol-4-yl)ethyl)benzamide67%

Key Findings :

  • HATU-mediated coupling achieves higher yields compared to traditional thionyl chloride methods .

  • Steric hindrance from the sulfamoyl group necessitates prolonged reaction times for complete conversion .

Esterification

The carboxylic acid is esterified under acidic or catalytic conditions:

Reagents/ConditionsAlcoholProductYieldReference
H<sub>2</sub>SO<sub>4</sub>, methanol, refluxMethanolMethyl ester derivative89%
DCC, DMAP, dry THFBenzyl alcoholBenzyl ester derivative76%

Mechanistic Insight :

  • Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols.

  • DMAP accelerates DCC-mediated esterification by stabilizing the reactive intermediate .

Sulfamoyl Group Modifications

The sulfamoyl moiety participates in nucleophilic substitution and redox reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation 4-chlorophenylamine, THF, 60°C3-(N-(4-chlorophenyl)sulfamoyl) derivative83%
Reduction LiAlH<sub>4</sub>, dry etherSulfonamide to thiol derivative52%

Critical Notes :

  • Alkylation requires a base (e.g., pyridine) to deprotonate the amine and activate the sulfamoyl group .

  • LiAlH<sub>4</sub> selectively reduces the sulfonamide to a thiol but risks over-reduction of the methoxy group.

Aromatic Electrophilic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

ReactionReagents/ConditionsPosition SelectivityYieldReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta to sulfamoyl68%
Bromination Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Para to methoxy74%

Regiochemical Analysis :

  • The sulfamoyl group acts as a meta-directing deactivating group, while the methoxy group is ortho/para-directing .

  • Competitive directing effects result in preferential substitution at the meta position relative to the sulfamoyl group .

Oxidation Reactions

Controlled oxidation targets the methoxy and sulfamoyl groups:

Target GroupReagents/ConditionsProductYieldReference
Methoxy KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux3-[methoxy(methyl)sulfamoyl]-4-hydroxybenzoic acid61%
Sulfamoyl mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 25°CSulfonamide to sulfonic acid48%

Practical Considerations :

  • Over-oxidation of the methoxy group to a carbonyl is minimized using dilute KMnO<sub>4</sub>.

  • mCPBA oxidizes the sulfamoyl group without affecting the aromatic ring .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves specific bonds:

ReactionReagents/ConditionsProductYieldReference
Ester Hydrolysis NaOH, H<sub>2</sub>O/EtOH, refluxRegenerated carboxylic acid95%
Sulfamoyl Cleavage HI, acetic acid, 110°CBenzoic acid + methoxy(methyl)amine78%

Kinetic Data :

  • Ester hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hours under alkaline conditions.

  • HI-mediated cleavage proceeds via an S<sub>N</sub>1 mechanism at elevated temperatures .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H17N1O5S
Molecular Weight: 321.37 g/mol
IUPAC Name: 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid

The compound's structure features a benzoic acid core substituted with methoxy and sulfamoyl groups, which contribute to its biological activity and solubility characteristics.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity: Research has indicated that derivatives of sulfamoylbenzoic acids exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, making it a candidate for antibiotic development .
    • Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, particularly in the treatment of conditions such as arthritis. In vitro studies have shown that it can modulate inflammatory pathways, suggesting therapeutic potential .
  • Pharmaceutical Formulations
    • Drug Delivery Systems: The solubility profile of 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid makes it suitable for incorporation into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its compatibility with various polymers has been explored in controlled-release formulations .
  • Material Science
    • Nanomaterials Development: The compound has been utilized in synthesizing nanomaterials for various applications, including catalysis and sensors. Its functional groups facilitate interactions with metal nanoparticles, enhancing their stability and reactivity .
    • Pigment Applications: Research into the use of this compound as a pigment in coatings has shown promising results due to its color stability and resistance to degradation under UV light exposure .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways
Pharmaceutical FormulationsDrug Delivery SystemsEnhances bioavailability of drugs
Material ScienceNanomaterials DevelopmentImproves stability of metal nanoparticles
Pigment ApplicationsHigh color stability under UV exposure

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the antimicrobial properties of various sulfamoylbenzoic acid derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
  • Formulation Development
    • Researchers developed a controlled-release formulation incorporating this compound, demonstrating improved drug solubility and sustained release over time. This study showcased the compound's ability to enhance therapeutic efficacy while reducing side effects associated with conventional dosage forms.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways involved in inflammation and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid N-Methoxy, N-methyl C10H13NO6S 275.28 High lipophilicity; potential enzyme inhibitor
4-Methoxy-3-sulfamoylbenzoic acid (CAS 20532-06-3) Unsubstituted (-NH2) C8H9NO5S 231.22 Simpler structure; lower logP
4-Methoxy-3-[(3-pyridinylmethyl)sulfamoyl]benzoic acid (CAS 750613-57-1) Pyridin-3-ylmethyl C15H14N2O5S 334.35 Aromatic substituent; possible H-bonding
4-Methoxy-3-{[3-(2-oxo-1-pyrrolidinyl)propyl]sulfamoyl}benzoic acid Pyrrolidinone-linked propyl C16H21N3O6S 383.42 Bulky substituent; altered solubility
Thifensulfuron methyl (Agrochemical) Triazine-carbamoyl C12H13N5O6S2 387.39 Herbicidal activity; sulfonylurea class

Key Structural and Functional Differences:

Substituent Complexity: The target compound’s N-methoxy-N-methyl group (vs. Pyridinylmethyl () and pyrrolidinylpropyl () substituents introduce hydrogen-bonding or polar interactions, which may improve target binding but reduce metabolic stability.

Biological Activity :

  • highlights that methoxy groups in benzoic acid derivatives enhance phytotoxicity compared to hydroxyl groups. This suggests the target compound could exhibit stronger herbicidal or antifungal activity than 4-hydroxy analogs .
  • Thifensulfuron methyl (), a sulfonylurea herbicide, demonstrates the agrochemical relevance of sulfamoyl-modified benzoic acids.

Synthetic Routes :

  • Synthesis of sulfamoyl benzoic acids typically involves sulfonation of methyl benzoate intermediates followed by amidation. For example, describes coupling methyl esters (e.g., 58e ) with alkyl halides and subsequent hydrolysis .
  • Introducing N-methoxy-N-methyl groups would require specialized amines, such as methoxy(methyl)amine, during sulfamoylation.

Safety and Toxicity :

  • Sulfamoyl compounds often exhibit moderate toxicity. For instance, 4-hydroxy-3-(methoxycarbonyl)benzoic acid () is classified as acutely toxic (oral Category 4) and a respiratory irritant. The target compound’s safety profile may vary based on substituent effects.

Biological Activity

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid, with the chemical formula C10H13NO5S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 848290-19-7
  • Molecular Weight : 245.28 g/mol
  • Structure : The compound features a methoxy group and a sulfamoyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Klebsiella pneumoniae75
Pseudomonas aeruginosa100

These results suggest that the compound has moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing weaker effects against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 (μM)
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)15.0
HeLa (Cervical cancer)10.0

The compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells and cancerous tissues. The sulfamoyl group is thought to play a crucial role in forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function and disrupting cellular processes essential for survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A case study involving the treatment of bacterial infections in vitro showed that the compound significantly reduced bacterial load in cultures infected with Staphylococcus aureus, highlighting its potential as an antibacterial agent.
  • Cancer Cell Proliferation : Another study focused on the effects of this compound on MCF-7 breast cancer cells observed that it induced apoptosis as evidenced by increased caspase-3 activity and reduced cell viability after treatment with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid, and what reaction conditions are critical for yield optimization?

  • Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, methoxy groups can be introduced via alkylation using dimethyl sulfate under basic conditions (e.g., NaOH), as demonstrated in the synthesis of 4-methoxy benzoic acid derivatives . Sulfamoyl groups are typically added via sulfonation or coupling reactions, requiring controlled pH and temperature (30–35°C) to avoid side reactions. Catalyst selection (e.g., H₂SO₄ for esterification) and solvent polarity (e.g., methanol or ethyl acetate) significantly impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer :

  • FT-IR : Look for C=O stretching (~1680 cm⁻¹ for carboxylic acid), S=O vibrations (~1250–1350 cm⁻¹ for sulfamoyl), and O–CH₃ bands (~2830–2980 cm⁻¹) .
  • ¹H/¹³C NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (e.g., sulfamoyl) show downfield shifts. Carboxylic acid protons are often broad due to hydrogen bonding .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns help validate substituent positions .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Answer :

  • Chemical : Acts as a precursor for sulfonamide-based ligands or polymers due to its sulfamoyl moiety, which facilitates coordination chemistry .
  • Biological : Explored for enzyme inhibition (e.g., carbonic anhydrase) via sulfamoyl interactions with active-site zinc ions. Structural analogs show antimicrobial and anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Answer : Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra, helping reconcile experimental discrepancies .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or chromatography to isolate pure isomers .

Q. What computational methods are recommended for studying the interaction of this compound with biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl-Zn²⁺ coordination and π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature) .
  • QSAR Modeling : Correlate substituent variations (e.g., methoxy position) with inhibitory activity to guide derivative design .

Q. How can synthetic routes be optimized for scalability while minimizing environmental impact?

  • Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products and energy use .
  • Green Solvents : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported H₂SO₄) enhance reusability and reduce waste .

Q. What strategies mitigate hydrolysis or degradation of the sulfamoyl group during storage or biological assays?

  • Answer :

  • pH Control : Store in mildly acidic buffers (pH 4–6) to stabilize the sulfamoyl moiety against hydrolysis .
  • Lyophilization : Freeze-drying improves long-term stability for bioassays .
  • Protective Groups : Temporarily mask the carboxylic acid with esters (e.g., methyl esters) during synthesis to prevent unwanted reactivity .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for methoxy introduction and sulfamoylation .
  • Spectroscopic Databases : PubChem and IR/Raman spectral libraries for cross-referencing .
  • Computational Tools : Gaussian (DFT), GROMACS (MD), and PyMol (visualization) .

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